

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Stylopine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, such as Chelidonium majus and various Corydalis species. As the (S)-enantiomer, it possesses a rigid tetracyclic ring system that imparts distinct stereochemical properties. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of (-)-stylopine, including detailed quantitative data from spectroscopic and crystallographic analyses, experimental protocols for its isolation, and a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

(-)-Stylopine, also known as (S)-Tetrahydrocoptisine, is a member of the protoberberine class of isoquinoline alkaloids. Its structure is characterized by a tetracyclic framework with two methylenedioxy groups.

The fundamental properties of **(-)-stylopine** are summarized in the table below.



Property	Value	
Molecular Formula	C19H17NO4	
Molecular Weight	323.34 g/mol [1]	
IUPAC Name	(12bS)-6,7,12b,13-tetrahydro-4H-bis[1] [2]benzodioxolo[5,6-a:4',5'-g]quinolizine[1]	
CAS Number	4312-32-7[3]	
Synonyms	(-)-Tetrahydrocoptisine, (S)-Stylopine, l- Tetrahydrocoptisine[1]	
SMILES	C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)O CO5)C=CC6=C3OCO6[1]	
InChI Key	UXYJCYXWJGAKQY-HNNXBMFYSA-N[1]	

Stereochemistry and Optical Activity

The stereochemistry of stylopine is defined by a single chiral center at the C-13a (or C-12b depending on numbering convention) position. The naturally occurring enantiomer is **(-)-stylopine**, which has been determined to possess the (S)-absolute configuration.[1] This configuration is crucial for its biological activity.

The optical activity of **(-)-stylopine** is a defining characteristic. A key quantitative measure is its specific rotation, which is the angle to which the plane of polarized light is rotated by a solution of the compound at a specific concentration and path length.

Parameter	Value	Conditions
Specific Rotation ([α]D)	-301°	c 0.5, Chloroform

Note: The specific rotation value is a critical parameter for confirming the enantiomeric purity of isolated or synthesized **(-)-stylopine**.

Quantitative Structural and Spectroscopic Data



Crystallographic Data

The precise three-dimensional arrangement of atoms in **(-)-stylopine**, including bond lengths and angles, is determined by X-ray crystallography. This data is fundamental for understanding its interaction with biological targets.

Note: A publicly accessible crystallographic information file (CIF) with full atomic coordinates, bond lengths, and angles for (-)-stylopine could not be located in the searched databases (e.g., Cambridge Crystallographic Data Centre) at the time of this report. The following data is representative of a typical protoberberine alkaloid skeleton and should be updated when experimental data for (-)-stylopine becomes available.

Table 1: Representative Crystallographic Data for a Protoberberine Alkaloid Core

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = 90°, β = 90°, γ = 90°

Table 2: Representative Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
C-N	1.47	C-N-C	112.0
C-C (aromatic)	1.39	C-C-C (aromatic)	120.0
C-O	1.36	O-C-O	108.0

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of **(-)-stylopine** provide a unique fingerprint of its chemical environment.



Table 3: ¹H and ¹³C NMR Spectral Data for (-)-Stylopine in CDCl₃

Position	¹³ C Chemical Shift (δ, ppm)	¹H Chemical Shift (δ, ppm)	Multiplicity and Coupling Constant (J, Hz)
1	108.2	6.70	S
2-O-CH ₂ -O-3	100.8	5.91	S
2	145.9	-	-
3	145.7	-	-
4	105.4	6.58	S
4a	128.3	-	-
5	29.1	2.60-3.15	m
6	51.3	2.60-3.15	m
8	58.6	3.55	d, J = 15.6
9	108.9	6.72	S
9-O-CH ₂ -O-10	101.0	5.92	S
10	146.8	-	-
11	147.5	-	-
12	106.2	6.60	S
12a	127.4	-	-
13	36.6	2.60-3.15	m
13a	60.4	4.25	d, J = 15.6
8a	129.2	-	-

Experimental Protocols Isolation of (-)-Stylopine from Corydalis yanhusuo

Foundational & Exploratory



This protocol outlines a general method for the extraction and isolation of **(-)-stylopine** from the dried tubers of Corydalis yanhusuo.

1. Extraction:

- Powder the dried tubers of C. yanhusuo (e.g., 1 kg).
- Extract the powdered material exhaustively with 70% aqueous acetone at room temperature (3 x 5 L).
- Combine the extracts and evaporate the solvent under reduced pressure to yield a crude residue.[4]

2. Liquid-Liquid Partitioning:

- Suspend the crude residue in water (1 L) and perform sequential liquid-liquid extractions with hexane, ethyl acetate, and n-butanol.
- Combine the ethyl acetate and n-butanol fractions, which will contain the majority of the alkaloids, and evaporate to dryness.

3. Column Chromatography:

- Subject the combined alkaloid-rich fraction to column chromatography on silica gel.
- Elute the column with a gradient of increasing polarity, typically starting with a mixture of dichloromethane and methanol (e.g., 100:1 to 10:1 v/v).[4]
- Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's reagent.

4. Purification:

 Combine fractions containing (-)-stylopine and subject them to further purification, if necessary, by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent such as methanol.



Enantioselective Synthesis of (-)-(S)-Stylopine

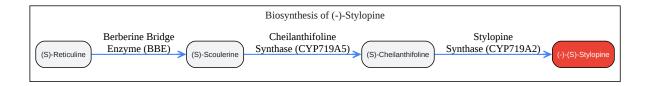
This protocol describes a key step in an enantioselective synthesis approach, highlighting the establishment of the chiral center. A common strategy involves an asymmetric reduction of an imine precursor.

- 1. Preparation of the Dihydroisoquinoline Imine Precursor:
- Synthesize the corresponding 3,4-dihydroisoquinoline precursor through standard methods such as the Bischler-Napieralski reaction starting from the appropriate phenethylamine derivative.
- 2. Asymmetric Reduction (Noyori-type Reduction):
- To a solution of the dihydroisoquinoline imine in an appropriate solvent (e.g., dichloromethane or methanol), add a chiral ruthenium catalyst, such as one derived from a Ru(II)-TsDPEN complex.
- Carry out the reduction under a hydrogen atmosphere or using a hydrogen source like formic acid/triethylamine.
- The enantioselectivity is directed by the chiral ligand on the ruthenium catalyst, leading to the preferential formation of the (S)-enantiomer.[5]
- 3. Cyclization to Form the Tetracyclic Core:
- The resulting chiral amine can then be cyclized to form the protoberberine skeleton through various methods, such as the Pictet-Spengler reaction or intramolecular C-H activation, to yield (-)-(S)-stylopine.

Visualization of Biosynthesis and Experimental Workflow Biosynthetic Pathway of (-)-Stylopine

The biosynthesis of **(-)-stylopine** in plants begins with the amino acid L-tyrosine and proceeds through the key intermediate (S)-reticuline. The following diagram illustrates the final steps in the conversion of (S)-reticuline to **(-)-stylopine**.





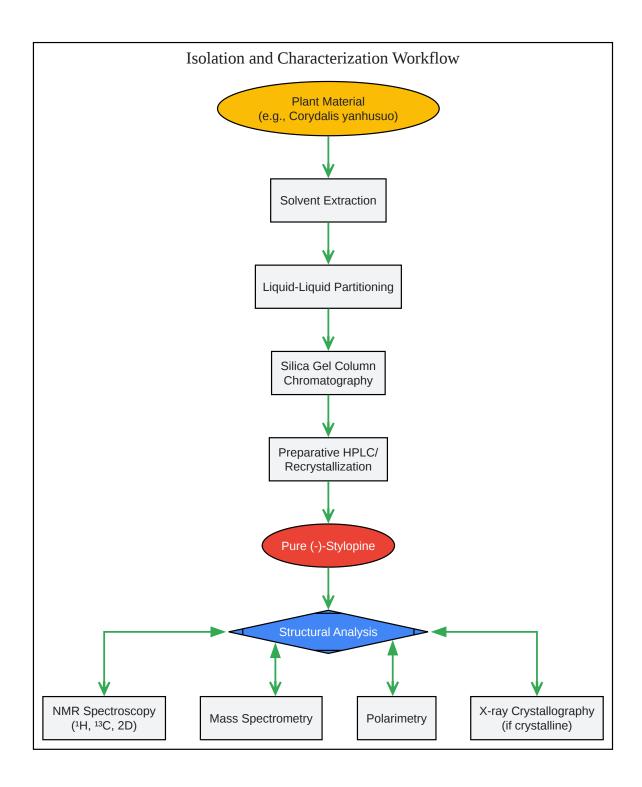
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Caption: Biosynthesis of **(-)-Stylopine** from (S)-Reticuline.

Experimental Workflow for Isolation and Characterization

The following workflow diagram outlines the key stages in the isolation and structural elucidation of **(-)-stylopine** from a natural source.





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Caption: Workflow for Isolation and Analysis of (-)-Stylopine.



Conclusion

This technical guide provides a detailed overview of the chemical structure and stereochemistry of **(-)-stylopine**, supported by available quantitative data and established experimental protocols. The defined (S)-configuration and the rigid tetracyclic structure are key determinants of its biological profile. The information presented herein is intended to be a valuable resource for scientists engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating further research into the therapeutic potential of this important alkaloid.

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